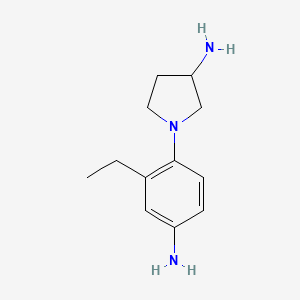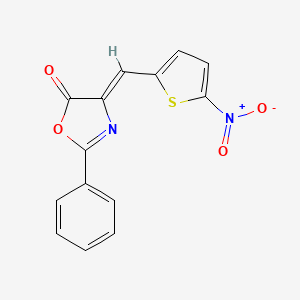
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a nitrothiophene moiety and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions could introduce various functional groups at the nitrothiophene moiety.
科学研究应用
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
(Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in having a nitrothiophene moiety but differs in the presence of a naphthalene ring instead of an oxazole ring.
5-Nitrothiophen-2-ylmethylene diacetate: Shares the nitrothiophene moiety but has different functional groups attached.
Uniqueness
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of the nitrothiophene and oxazole moieties, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C14H8N2O4S |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
(4Z)-4-[(5-nitrothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O4S/c17-14-11(8-10-6-7-12(21-10)16(18)19)15-13(20-14)9-4-2-1-3-5-9/h1-8H/b11-8- |
InChI 键 |
MCDPBHLJCDQHKS-FLIBITNWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


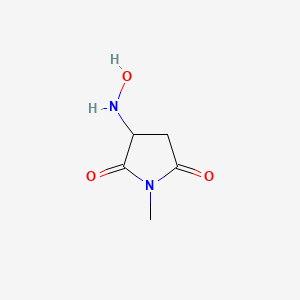
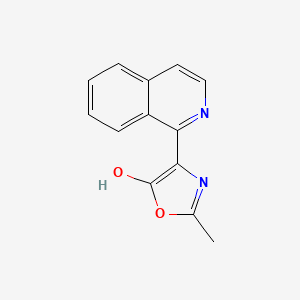
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)


![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
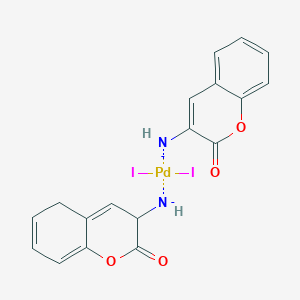
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
